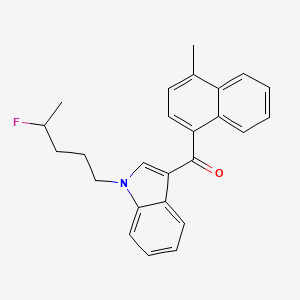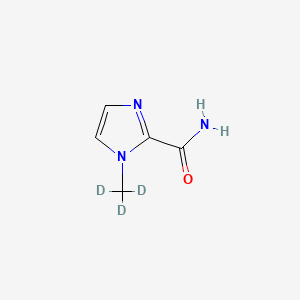
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is a synthetic cannabinoid that is structurally related to MAM2201. It is a derivative of MAM2201, which is known for its high affinity for cannabinoid receptors. This compound is primarily used in scientific research and forensic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone involves the introduction of a fluorine atom at the 4-position of the pentyl chain. The general synthetic route includes the following steps:
Formation of the indole core: The indole core is synthesized through a Fischer indole synthesis or other suitable methods.
Attachment of the naphthyl group: The naphthyl group is attached to the indole core via a Friedel-Crafts acylation reaction.
Introduction of the fluoropentyl chain: The fluoropentyl chain is introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a fluorine atom.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include:
Batch reactors: For controlled reaction conditions.
Continuous flow reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane (DCM), dimethyl sulfoxide (DMSO), ethanol.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: To study the interaction of synthetic cannabinoids with cannabinoid receptors.
Medicine: Research on potential therapeutic effects and toxicological properties.
Industry: Used in the development of new synthetic cannabinoids for forensic and toxicological studies
Mechanism of Action
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone exerts its effects by binding to cannabinoid receptors (CB1 and CB2) in the body. The binding of the compound to these receptors activates various signaling pathways, leading to its physiological and pharmacological effects. The exact molecular targets and pathways involved are still under investigation, but it is known to mimic the effects of natural cannabinoids .
Comparison with Similar Compounds
Similar Compounds
MAM2201 N-(3-fluoropentyl) isomer: Differs by the position of the fluorine atom on the pentyl chain.
AM2201: Another synthetic cannabinoid with high affinity for cannabinoid receptors.
JWH 122: A synthetic cannabinoid with similar structural features
Uniqueness
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone is unique due to the specific position of the fluorine atom on the pentyl chain, which can influence its binding affinity and pharmacological effects. This structural variation allows researchers to study the impact of different fluorine positions on the activity of synthetic cannabinoids .
Properties
Molecular Formula |
C25H24FNO |
|---|---|
Molecular Weight |
373.5 |
IUPAC Name |
[1-(4-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-27(15-7-8-18(2)26)24-12-6-5-11-21(23)24/h3-6,9-14,16,18H,7-8,15H2,1-2H3 |
InChI Key |
UIDBGAPPHLZBPM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)F |
Synonyms |
(1-(4-fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





